![molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5](/img/structure/B14591742.png)
Triethoxy[(2-methylphenoxy)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound with the molecular formula C14H24O4Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.
Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for bioanalytical applications, such as the immobilization of biomolecules on silicon-based sensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Mécanisme D'action
The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: A simpler silane with the formula HSi(OC2H5)3, used in hydrosilylation reactions.
Trimethoxy(2-phenylethyl)silane: A phenyl-functionalized trialkoxy silane used as a siloxane-based precursor.
Triethoxymethylsilane: Used in non-metal surface treatments and as a cross-linking agent.
Uniqueness
Triethoxy[(2-methylphenoxy)methyl]silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and resistant coatings.
Propriétés
Numéro CAS |
61464-01-5 |
|---|---|
Formule moléculaire |
C14H24O4Si |
Poids moléculaire |
284.42 g/mol |
Nom IUPAC |
triethoxy-[(2-methylphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3 |
Clé InChI |
KBZOMTGSYPBVAV-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](COC1=CC=CC=C1C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


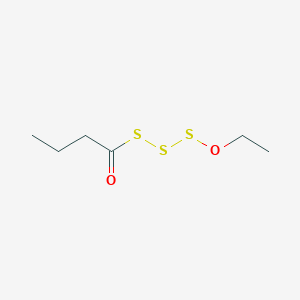
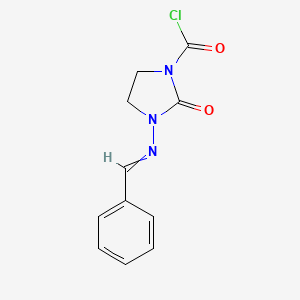
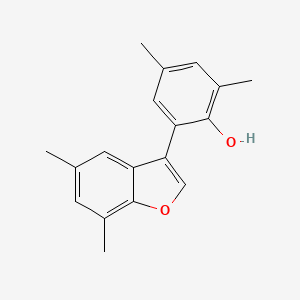
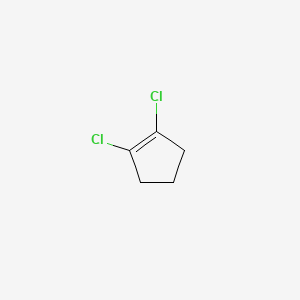


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
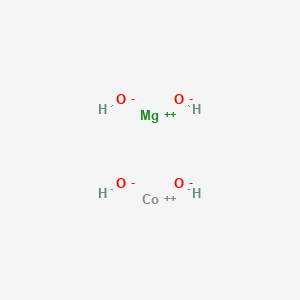
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
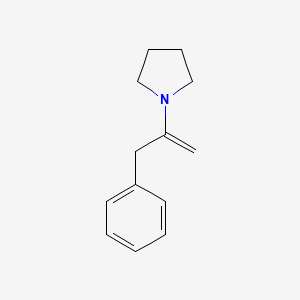
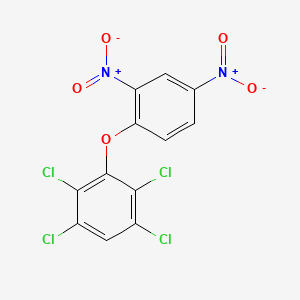

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
